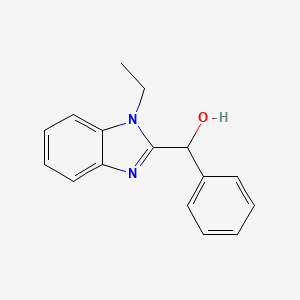
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol, also known as EBM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. EBM is a white crystalline powder with a molecular formula of C17H16N2O and a molecular weight of 264.33 g/mol.
Mécanisme D'action
The mechanism of action of (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol is not fully understood. However, it has been suggested that this compound exerts its antimicrobial and antiviral activities by inhibiting the activity of enzymes involved in the replication of microorganisms and viruses. This compound has also been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) and decrease the level of glutathione (GSH) in cancer cells, leading to apoptosis. This compound has also been found to inhibit the activity of enzymes involved in the biosynthesis of cholesterol and fatty acids, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has several advantages as a research tool. It is easy to synthesize, relatively stable, and exhibits potent antimicrobial, anticancer, and antiviral activities. However, this compound has some limitations as well. It is not soluble in water, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may hinder its development as a therapeutic agent.
Orientations Futures
There are several future directions for the research on (1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol. First, further studies are needed to elucidate the mechanism of action of this compound. Second, the potential applications of this compound in other fields, such as agriculture and food preservation, should be explored. Third, the development of this compound as a therapeutic agent for various diseases, including cancer and viral infections, should be investigated. Fourth, the synthesis of this compound analogs with improved solubility and potency should be pursued. Finally, the safety and toxicity of this compound should be evaluated in animal models to determine its potential for clinical use.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound exhibits potent antimicrobial, anticancer, and antiviral activities and has several advantages as a research tool. However, further studies are needed to elucidate its mechanism of action and evaluate its safety and toxicity. The future directions for the research on this compound include exploring its potential applications in other fields, developing it as a therapeutic agent, and synthesizing this compound analogs with improved solubility and potency.
Méthodes De Synthèse
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol can be synthesized using a simple and efficient method. The synthesis of this compound involves the condensation of 2-phenyl-1H-benzimidazole with ethyl benzyl ketone in the presence of a base catalyst. The reaction takes place under reflux conditions and yields this compound as a white crystalline powder. The purity of the synthesized this compound can be improved by recrystallization.
Applications De Recherche Scientifique
(1-ethyl-1H-benzimidazol-2-yl)(phenyl)methanol has been extensively studied for its potential applications in various fields. It has been found to exhibit antimicrobial, anticancer, and antiviral activities. This compound has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis in cancer cells and inhibit the replication of viruses such as HIV and HCV.
Propriétés
IUPAC Name |
(1-ethylbenzimidazol-2-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-2-18-14-11-7-6-10-13(14)17-16(18)15(19)12-8-4-3-5-9-12/h3-11,15,19H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHLTXLLMBIWDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1C(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


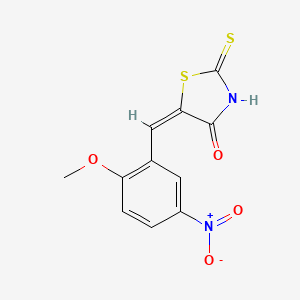
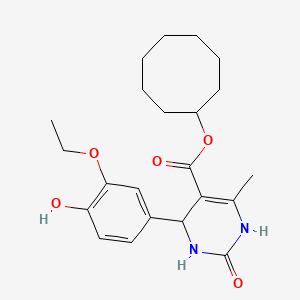
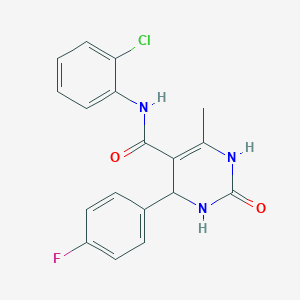
![(3aS*,6aR*)-3-[2-(4-fluorophenyl)ethyl]-N-isopropyl-2-oxohexahydro-5H-pyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5021711.png)
![ethyl 4-[(4-chloro-2-methylphenyl)amino]-2-methyl-6-quinolinecarboxylate hydrochloride](/img/structure/B5021712.png)
![(3aS*,5S*,9aS*)-2-cyclopentyl-5-[1-(4-methylphenyl)-1H-pyrazol-4-yl]hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one](/img/structure/B5021720.png)
![4-chloro-3-{[(3,4-dimethylphenyl)amino]sulfonyl}-N-(2-pyridinylmethyl)benzamide](/img/structure/B5021725.png)

![1-[2-(2-bromoethoxy)ethoxy]-2,3-dimethylbenzene](/img/structure/B5021750.png)
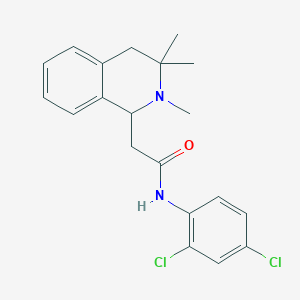
![N-cyclopropyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B5021761.png)

methanol](/img/structure/B5021769.png)